molecular formula C7H10BrNOS B1372607 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol CAS No. 856371-60-3

2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B1372607
CAS No.: 856371-60-3
M. Wt: 236.13 g/mol
InChI Key: CNISODFPQPLXRM-UHFFFAOYSA-N
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Description

2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a brominated thiophene derivative with the molecular formula C₇H₁₀BrNO and a molecular weight of 237.07 g/mol (calculated from PubChemLite data ). The compound features a thiophene ring substituted with a bromine atom at the 5-position, linked via a methylamino-ethanol moiety.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNOS/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNISODFPQPLXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Various nucleophiles (amines, thiols, alkoxides)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: De-brominated thiophene derivatives

    Substitution: Thiophene derivatives with different substituents

Mechanism of Action

The mechanism of action of 2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is not fully understood, but it is believed to interact with various molecular targets and pathways. The brominated thiophene ring may interact with biological macromolecules, while the aminoethanol moiety can form hydrogen bonds and other interactions with proteins and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with its structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Substituent Variations and Molecular Features
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol C₇H₁₀BrNO 237.07 5-bromothiophene, methylamino-ethanol
2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride C₈H₁₃BrClNOS 283.62 Ethyl group (vs. methyl), hydrochloride salt
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol C₉H₁₁BrFNO 248.09 Bromo-fluorophenyl ring (vs. bromothiophene)
2-[(5-Chloro-2,4-dimethoxyphenyl)(2-hydroxyethyl)amino]ethan-1-ol C₁₂H₁₈ClNO₄ 275.73 Chloro-dimethoxyphenyl, dual hydroxyethyl groups
2-[2-(1-Aminoethyl)-5-bromophenoxy]ethan-1-ol C₁₀H₁₄BrNO₂ 260.13 Bromophenoxy group, aminoethyl side chain

Key Observations :

  • Bromothiophene vs.
  • Hydrochloride Salts : The hydrochloride derivative () increases water solubility compared to the free base, a common strategy for improving bioavailability in pharmaceuticals.
  • Functional Group Additions: Compounds with methoxy or phenoxy groups () exhibit higher molecular weights and altered polarity, impacting solubility and reactivity.
Physicochemical Properties
  • Solubility: The target compound’s bromothiophene and ethanolamine groups suggest moderate polarity, likely soluble in polar aprotic solvents (e.g., DMSO) but less so in water. In contrast, the hydrochloride analog () is expected to have enhanced aqueous solubility due to ionic character.
  • logP (Partition Coefficient) : Estimated logP values (via substituent contributions):
    • Target compound: ~1.2 (moderate lipophilicity due to bromine and thiophene).
    • Bromo-fluorophenyl analog (): ~2.5 (higher lipophilicity from fluorine and phenyl).
    • Hydrochloride salt (): ~-0.5 (ionized form reduces logP).

Research Findings and Data Gaps

  • Structural Analysis : While crystallographic data for the target compound are absent, tools like SHELXL () and OLEX2 () are widely used for similar small-molecule analyses.
  • Toxicity and Safety : Safety data for many analogs (e.g., ) remain unpublished, highlighting a need for further toxicological studies.

Q & A

Q. What novel applications exist in polymer science or drug delivery systems?

  • Methodological Answer : Explore its use as a monomer in pH-responsive hydrogels (amine groups enable cross-linking) or as a ligand in metal-organic frameworks (MOFs) for controlled drug release. Characterize via DSC (thermal stability) and SEM (morphology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol
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2-{[(5-Bromothiophen-2-yl)methyl]amino}ethan-1-ol

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